molecular formula C6H7FN2 B1330474 (3-Fluorophenyl)hydrazine CAS No. 658-27-5

(3-Fluorophenyl)hydrazine

Cat. No. B1330474
CAS RN: 658-27-5
M. Wt: 126.13 g/mol
InChI Key: HFSXFDKOXKNGIA-UHFFFAOYSA-N
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Description

“(3-Fluorophenyl)hydrazine” is a chemical compound with the molecular formula C6H7FN2 . It is also known as 3-Fluorophenylhydrazine hydrochloride . The compound is white to cream to pale brown or pink in color and can exist in various forms such as crystals, powder, crystalline powder, or granules .


Molecular Structure Analysis

The molecular structure of “(3-Fluorophenyl)hydrazine” consists of a phenyl group (a benzene ring) attached to a hydrazine group (two nitrogen atoms linked via a covalent bond), with one of the hydrogen atoms on the phenyl group replaced by a fluorine atom .


Physical And Chemical Properties Analysis

“(3-Fluorophenyl)hydrazine” has a molecular weight of 162.59 Da . The compound is soluble in water . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not explicitly mentioned in the search results .

Scientific Research Applications

  • Biochemical Research

    • Hydrazine compounds can be used to develop near-infrared fluorescent probes for monitoring hydrazine in serum and living cells . This is particularly useful in biochemical research where tracking and visualizing certain compounds within living organisms is necessary .
  • Environmental Monitoring

    • A novel fluorescent probe was synthesized for detecting hydrazine in the environment . This probe exhibited significantly enhanced fluorescence response towards hydrazine over various common metal ions, anions, and amine .
  • Pharmaceuticals and Agrochemicals

    • Hydrazine is used as a precursor to pharmaceuticals and agrochemicals . It acts as a building block in the synthesis of these compounds .
  • Polymer Foams

    • Hydrazine is mainly used as a foaming agent in preparing polymer foams . This application is important in the production of various materials with unique properties .
  • Spacecraft Propulsion

    • Hydrazine is used as a long-term storable propellant for in-space spacecraft propulsion . It’s one of the few substances that are suitable for this purpose due to its specific chemical properties .
  • Fluorescent Probes

    • Hydrazine compounds can be used to develop fluorescent probes for monitoring hydrazine in serum and living cells . This is particularly useful in biochemical research where tracking and visualizing certain compounds within living organisms is necessary .
  • Environmental Monitoring

    • A novel fluorescent probe was synthesized for detecting hydrazine in the environment . This probe exhibited significantly enhanced fluorescence response towards hydrazine over various common metal ions, anions, and amine .
  • Pharmaceuticals and Agrochemicals

    • Hydrazine is used as a precursor to pharmaceuticals and agrochemicals . It acts as a building block in the synthesis of these compounds .
  • Polymer Foams

    • Hydrazine is mainly used as a foaming agent in preparing polymer foams . This application is important in the production of various materials with unique properties .
  • Spacecraft Propulsion

    • Hydrazine is used as a long-term storable propellant for in-space spacecraft propulsion . It’s one of the few substances that are suitable for this purpose due to its specific chemical properties .
  • Cell Imaging

    • In aqueous solution, a probe selectively reacts with hydrazine, leading to a significant turn-on fluorescence response . This probe can detect hydrazine in both solution and gas state by color changes from readily prepared strips . Furthermore, it was found that the probe is able to detect hydrazine in Hela cells .

Safety And Hazards

“(3-Fluorophenyl)hydrazine” is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of accidental release, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

properties

IUPAC Name

(3-fluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSXFDKOXKNGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342350
Record name (3-fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)hydrazine

CAS RN

658-27-5
Record name (3-Fluorophenyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=658-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-fluorophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 10 g portion of 3-fluoroaniline was suspended in 100 ml of concentrated hydrochloric acid, 50 ml of 13% sodium nitrite aqueous solution was gradually added thereto under ice-cooling, and the mixture was stirred at the same temperature for 10 minutes. Next, a suspension consisting of 75 g of tin chloride dihydrate and 50 ml of concentrated hydrochloric acid was added thereto, and the mixture was stirred for 1 hour while gradually returning to room temperature. Under ice-cooling, the reaction solution was adjusted to a pH value of about 9 by adding sodium hydroxide and extracted with chloroform, and then the thus obtained organic layer was dried with anhydrous sodium sulfate and the solvent was evaporate d under a reduced pressure. The residue was made into hydrochloride with 1 N hydrochloric acid/ethanol and then recrystallized from an ether-ethanol mixed solvent to obtain 11 g of the title compound as a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
tin chloride dihydrate
Quantity
75 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
Z Atioğlu, ZŞ Sevinçli, N Karalı, M Akkurt, CC Ersanlı - IUCrData, 2017 - iucrdata.iucr.org
In the title compound, C16H12F2N4OS, the whole molecule is essentially planar (rms deviation = 0.003 Å), with only the H atoms of the methyl group lying out of the molecular plane. A …
Number of citations: 4 iucrdata.iucr.org
SF Barbuceanu, OT Olaru, GM Nitulescu… - REVISTA DE …, 2018 - academia.edu
This paper presents a continuation of our studies in the synthesis of some 1, 2, 4-triazole-3-thiones and 1, 3, 4-thiadiazol-2-amines containing in their molecules the fluorine atom. For …
Number of citations: 3 www.academia.edu
YY Wu, WB Shao, JJ Zhu, ZQ Long… - Journal of agricultural …, 2019 - ACS Publications
… In consideration that 4a, 4g, and 4h bearing the corresponding phenylhydrazine, 3-fluorophenyl hydrazine, and 2-fluorophenyl hydrazine patterns exhibited broad and excellent …
Number of citations: 75 pubs.acs.org
A Nayyar, A Malde, E Coutinho, R Jain - Bioorganic & medicinal chemistry, 2006 - Elsevier
We have previously identified ring-substituted quinolines as a new structural class of anti-tuberculosis agents. In our ongoing efforts at structural optimization of this class, four series of …
Number of citations: 95 www.sciencedirect.com
VA Savel'ev, AA Kotova, TV Rybalova… - Chemistry of Heterocyclic …, 2019 - Springer
An effective method was developed for the synthesis of 1,3,5-trisubstituted pyrazoles by using acetylenic ketones, obtained from ethyl 5-ethynylanthranilate, in reactions with substituted …
Number of citations: 3 link.springer.com
HBV Sowmya, THS Kumara… - Journal of Applicable …, 2014 - academia.edu
Phenylpyrazolo [3, 4-b] quinolin-3-ols were prepared by using 2-chloroquinoline-3-carboxylic acids and phenyl hydrazine hydrochlorides in the presence of POCl3. One of the …
Number of citations: 3 www.academia.edu
GC Nandi, MS Singh, H Ila, H Junjappa - 2012 - Wiley Online Library
An efficient, highly regioselective protocol for the synthesis of the title compounds is reported. The reaction involves a one‐pot, three‐component cyclocondensation of β‐oxodithioester, …
K Liu, X Shang, Y Cheng, X Chang, P Li… - Organic & Biomolecular …, 2018 - pubs.rsc.org
A facile approach to polysubstituted pyrazoles from hydrazonyl chlorides and 1,3-dicarbonyl compounds has been developed. In the presence of DMAP combined with Et3N, …
Number of citations: 13 pubs.rsc.org
NJ Green, J Xiang, J Chen, L Chen, AM Davies… - Bioorganic & medicinal …, 2003 - Elsevier
The interaction of co-stimulatory molecules on T cells with B7 molecules on antigen presenting cells plays an important role in the activation of naive T cells. Consequently, agents that …
Number of citations: 51 www.sciencedirect.com
AA Bekhit, A Hymete, H Asfaw… - Archiv der …, 2012 - Wiley Online Library
Novel series of pyrazole derivatives were synthesized and tested for their in vivo anti‐malarial activity using mice infected with chloroquine sensitive P. berghei at a dose level of 50 µmol…
Number of citations: 68 onlinelibrary.wiley.com

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